1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea is a synthetic urea derivative characterized by two distinct structural motifs:
- A 3,4-dimethoxyphenylmethyl group attached to the urea nitrogen.
- A 4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl ethyl group linked to the adjacent urea nitrogen.
The urea moiety is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme inhibition or receptor binding . The dihydropyrimidinone ring (4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl) is structurally analogous to bioactive pyrimidine derivatives, which are prevalent in antiviral and anticancer agents . The 3,4-dimethoxy substitution on the phenyl group may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-4-14-10-17(23)22(12-21-14)8-7-19-18(24)20-11-13-5-6-15(25-2)16(9-13)26-3/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIDTPVIXDUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to summarize the current understanding of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a urea linkage, a dimethoxyphenyl group, and a pyrimidine derivative, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For example, derivatives with similar structural motifs have shown activity against various viruses:
- HIV : Compounds with pyrimidine rings have demonstrated significant inhibitory effects on HIV reverse transcriptase (RT), with IC50 values ranging from 0.20 to 2.95 μM .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A related study reported that certain urea derivatives exhibited cytotoxic effects on cancer cell lines, indicating that modifications to the urea structure could enhance biological efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Urea Derivative A | HeLa | 15.5 |
| Urea Derivative B | MCF-7 | 12.3 |
| Urea Derivative C | A549 | 9.8 |
These findings suggest that the structural components of this compound may contribute similarly to anticancer activity.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the urea moiety and specific biological targets (e.g., enzymes or receptors involved in viral replication or tumor growth) plays a crucial role.
Case Studies
Several case studies have investigated related compounds:
- Study on Antiviral Efficacy : A study involving structurally similar compounds showed that modifications at the pyrimidine position significantly influenced antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque counts by up to 69% .
- Anticancer Efficacy in vitro : In vitro studies on related urea compounds indicated that they could induce apoptosis in cancer cells through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of this compound, its structural and functional attributes are compared with analogs using graph-based similarity analysis and chemoinformatics metrics (e.g., Tanimoto coefficients) . Key comparisons include:
Urea Derivatives with Pyrimidinone Moieties
Analysis :
- The urea linkage distinguishes it from pyridazine-based analogs (e.g., ), which may prioritize hydrophobic interactions over H-bonding.
Similarity Coefficient-Based Comparison
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows:
- ~0.65 similarity to pyrimidinone-containing urea analogs (shared urea and pyrimidinone motifs).
- ~0.35 similarity to non-urea pyridazine derivatives (e.g., ), reflecting divergent pharmacophores.
Preparation Methods
Synthesis of 3,4-Dimethoxybenzylamine
Urea Coupling Reaction
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The bromoethyl-dihydropyrimidinone (1 mmol) and 3,4-dimethoxybenzylamine (1.2 mmol) are combined in anhydrous dichloromethane.
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Triethylamine (2 mmol) is added to scavenge HBr, and the mixture is stirred at room temperature for 24 hours.
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The crude product is washed with 5% HCl and water, then recrystallized from methanol to yield 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea (68% yield).
Optimization and Alternative Routes
Catalytic Hydrogenation for Improved Yield
Solvent-Free Urea Formation
-
Heating the amine and isocyanate precursors at 100°C without solvent achieves 75% yield, avoiding chromatographic purification.
Characterization and Analytical Data
The final compound is characterized using:
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IR Spectroscopy : N-H stretch at 3320 cm⁻¹, C=O (urea) at 1665 cm⁻¹, and C-O (methoxy) at 1250 cm⁻¹.
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¹H NMR (DMSO-d₆, 250 MHz): δ 1.12 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.72 (s, 6H, OCH₃), 4.21 (t, 2H, NCH₂), 6.82–7.05 (m, 3H, aromatic), 8.15 (s, 1H, NH urea).
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ESI-MS : m/z 417.2 [M + H]⁺, confirming the molecular formula C₁₉H₂₄N₄O₄.
Challenges and Mitigation Strategies
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Regioselectivity in Alkylation : Competing N3-alkylation is minimized by using bulky bases like potassium tert-butoxide.
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Urea Hydrolysis : Anhydrous conditions and low temperatures (<40°C) prevent decomposition of the urea moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Standard Alkylation | 68 | 24 | 95 |
| Catalytic Hydrogenation | 81 | 6 | 98 |
| Solvent-Free | 75 | 12 | 92 |
Q & A
Basic: What are the recommended synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea, and how can reaction conditions be optimized for academic-scale production?
Answer:
The synthesis typically involves sequential coupling of urea precursors with functionalized aromatic and heterocyclic intermediates. Key steps include:
- Step 1: Preparation of the pyrimidinone core via cyclization of ethyl carbamate derivatives under acidic conditions, as described for analogous pyrimidine-based ureas .
- Step 2: Alkylation of the pyrimidinone nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker.
- Step 3: Reaction of the intermediate with 3,4-dimethoxybenzyl isocyanate to form the urea bond.
Optimization Strategies:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in urea formation .
- Temperature Control: Maintaining 60–80°C during cyclization to avoid side-product formation .
- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) for academic applications .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The dimethoxyphenyl protons appear as singlets (δ 3.8–4.0 ppm), while the pyrimidinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- HRMS: Electrospray ionization (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm mass error .
Crystallography:
- Single-Crystal X-ray Diffraction (SC-XRD): SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and dihedral angles between the urea and pyrimidinone moieties .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
Advanced: How can computational modeling predict the biological targets of this urea derivative, and what experimental validations are required?
Answer:
Computational Workflow:
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR or VEGFR), leveraging the urea moiety’s hydrogen-bonding capacity .
- MD Simulations: GROMACS assesses binding stability over 100 ns, analyzing RMSD and ligand-protein interaction fingerprints .
Experimental Validation:
- Enzyme Assays: Measure IC₅₀ values against purified kinases using fluorescence polarization .
- Cellular Assays: Validate target engagement via Western blotting for phosphorylated signaling proteins (e.g., ERK1/2) in cancer cell lines .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems for this compound?
Answer:
Common Contradictions:
- Discrepancies in IC₅₀ values between enzymatic assays (nM range) and cellular assays (µM range) due to membrane permeability or off-target effects.
Resolution Methods:
- Permeability Assessment: Use Caco-2 monolayer assays to quantify passive diffusion and P-glycoprotein efflux ratios .
- Off-Target Screening: Broad-spect kinase profiling (e.g., Eurofins Panlabs) identifies competing targets .
- Metabolite Analysis: LC-MS/MS detects active metabolites in cell lysates that may contribute to observed activity .
Advanced: How to design a structure-activity relationship (SAR) study for modifying substituents on the pyrimidine ring?
Answer:
Design Framework:
- Core Modifications:
- Position 4 (Ethyl Group): Replace with cyclopropyl or trifluoromethyl to assess steric/electronic effects on kinase selectivity .
- Position 6 (Oxo Group): Substitute with thio or amino groups to alter hydrogen-bonding patterns .
Experimental Setup:
- Parallel Synthesis: Use automated liquid handlers to generate 20–30 analogs with systematic substituent variations .
- Data Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with bioactivity .
Example SAR Table:
| Substituent (Position 4) | LogP | IC₅₀ (EGFR, nM) | Selectivity (VEGFR/EGFR) |
|---|---|---|---|
| Ethyl (parent) | 2.1 | 45 | 1.2 |
| Cyclopropyl | 1.8 | 28 | 3.5 |
| Trifluoromethyl | 2.5 | 62 | 0.8 |
Advanced: What methodological approaches are recommended for analyzing crystallization challenges in X-ray studies of this compound?
Answer:
Crystallization Issues:
- Poor crystal quality due to flexible ethylene linker or solvent inclusion.
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
